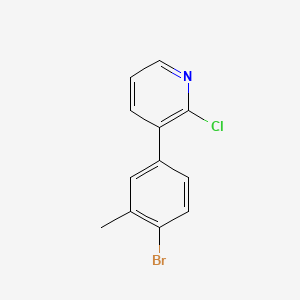
2-(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This compound is characterized by the presence of bromine, fluorine, and methoxy groups on the phenyl ring, which can influence its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-2-fluoro-5,6-dimethoxyphenylboronic acid with a boronic ester precursor. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are typically employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, using sodium methoxide can yield methoxy-substituted products.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
2-(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparación Con Compuestos Similares
Similar Compounds
- (3-Bromo-2-fluoro-5,6-dimethoxyphenyl)boronic acid
- (3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(phenyl)methanol
- (3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane
Uniqueness
2-(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester functionality, which makes it highly effective in Suzuki-Miyaura cross-coupling reactions. The presence of bromine and fluorine atoms also enhances its reactivity and allows for further functionalization .
Propiedades
Fórmula molecular |
C14H19BBrFO4 |
|---|---|
Peso molecular |
361.01 g/mol |
Nombre IUPAC |
2-(3-bromo-2-fluoro-5,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H19BBrFO4/c1-13(2)14(3,4)21-15(20-13)10-11(17)8(16)7-9(18-5)12(10)19-6/h7H,1-6H3 |
Clave InChI |
MEEJOUSNDHHZPW-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC(=C2F)Br)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


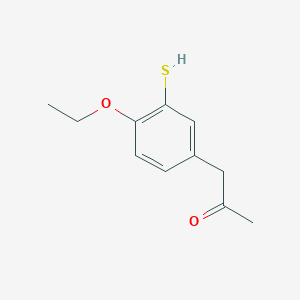



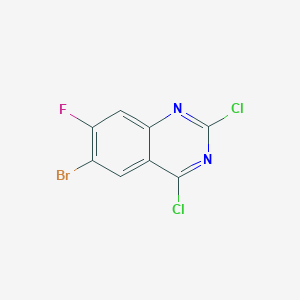
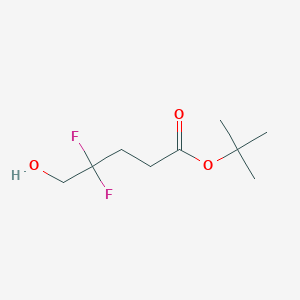
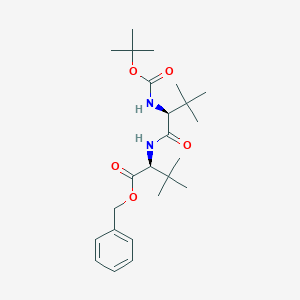
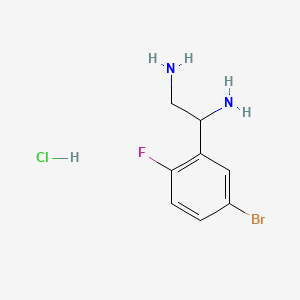

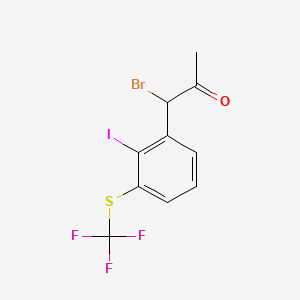
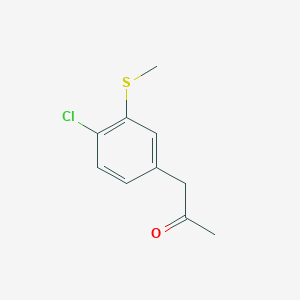
![(3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulene-9-carboxamide](/img/structure/B14037624.png)
